molecular formula C15H14ClNO6 B14957161 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

Cat. No.: B14957161
M. Wt: 339.73 g/mol
InChI Key: USHPDUYFIHIJJY-SSDOTTSWSA-N
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Description

2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid is a synthetic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. This particular derivative is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Chlorination: The hydroxyl group at the 6th position is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

    Acetylation: The chlorinated compound is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling Reaction: The acetylated compound is coupled with propanoic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 2-[2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant.

    7-Hydroxy-4-methylcoumarin: The starting material for the synthesis of the compound.

Uniqueness: 2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives.

Properties

Molecular Formula

C15H14ClNO6

Molecular Weight

339.73 g/mol

IUPAC Name

(2R)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H14ClNO6/c1-6-8-3-10(16)11(18)5-12(8)23-15(22)9(6)4-13(19)17-7(2)14(20)21/h3,5,7,18H,4H2,1-2H3,(H,17,19)(H,20,21)/t7-/m1/s1

InChI Key

USHPDUYFIHIJJY-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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